6-Methoxy-2-(methoxymethoxy)benzaldehyde
Description
6-Methoxy-2-(methoxymethoxy)benzaldehyde (CAS 73220-19-6) is a benzaldehyde derivative featuring a methoxy group at position 6 and a methoxymethoxy (-OCH2OMe) group at position 2. The methoxymethoxy group serves as a protecting group for hydroxyl moieties, enhancing stability during synthetic processes . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of coumarins, heterocycles, and fluorinated derivatives . Its structure enables regioselective functionalization, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
73220-19-6 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methoxy-6-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-5-3-4-9(13-2)8(10)6-11/h3-6H,7H2,1-2H3 |
InChI Key |
DTHIVWRAATUFFK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
Positional isomers differ in the substitution pattern of functional groups, significantly altering their reactivity and properties.
Key Findings :
Halogen-Substituted Analogues
Halogens introduce electron-withdrawing effects, influencing reactivity in cross-coupling and fluorination reactions.
Key Findings :
Electron-Withdrawing Group Derivatives
Electron-withdrawing groups (e.g., trifluoromethyl, acetyl) modulate electronic properties and reaction pathways.
Key Findings :
Complex Derivatives in Medicinal Chemistry
Methoxymethoxy-protected benzaldehydes are precursors to bioactive molecules.
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